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molecular formula C8H12O2 B1415077 (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane CAS No. 436097-28-8

(3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane

Cat. No. B1415077
M. Wt: 140.18 g/mol
InChI Key: XILWRCNCTWJUGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07893262B2

Procedure details

Magnesium (26.7 g, 1.1 mol) was suspended in 350 ml tetrahydrofurane and ethylbromide (74.6 ml, 1 mol) was added at such a rate, that the tetrahydrofurane continued to reflux. After completion of the addition the mixture was stirred one hour at 50-60° C. to complete the reaction. After cooling to room temperature ethynyl-cyclopropane 7 (80.6 ml, 70% in toluene, 0.95 mol) was added slowly during 30 minutes (evolution of ethane!) to the Grignard-reagent. After the addition the mixture was stirred one more hour at RT before trimethylorthoformate (120.3 ml, 1.1 mol) and toluene (400 ml) were added. The mixture was heated up (oil-bath temperature 100°-120° C.) and the tetrahydrofurane was removed by distillation during 4 hours. After cooling to RT and stirring over night the reaction mixture was diluted by addition of TBME (500 ml) and water was slowly added (50 ml). The clear organic solution was decanted from the highly viscous magnesium hydroxide phase. The magnesium hydroxide phase was extracted two more times with TBME (2 times 100 ml) and the combined organic solutions were dried over magnesium sulfate, filtered and concentrated. Compound 8 was isolated through vacuum-distillation (10 mbar, bp: 55°-60° C., 99 g, 0.7 mol).
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
74.6 mL
Type
reactant
Reaction Step Two
Quantity
80.6 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
120.3 mL
Type
reactant
Reaction Step Five
Quantity
400 mL
Type
solvent
Reaction Step Five
Quantity
350 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Mg].C(Br)C.[CH:5]1([C:8]#[CH:9])[CH2:7][CH2:6]1.CC.[CH3:12][O:13][CH:14](OC)[O:15][CH3:16]>O1CCCC1.C1(C)C=CC=CC=1>[CH3:12][O:13][CH:14]([O:15][CH3:16])[C:9]#[C:8][CH:5]1[CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
26.7 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
74.6 mL
Type
reactant
Smiles
C(C)Br
Step Three
Name
Quantity
80.6 mL
Type
reactant
Smiles
C1(CC1)C#C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC
Step Five
Name
Quantity
120.3 mL
Type
reactant
Smiles
COC(OC)OC
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
350 mL
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 (± 5) °C
Stirring
Type
CUSTOM
Details
was stirred one hour at 50-60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
After completion of the addition the mixture
CUSTOM
Type
CUSTOM
Details
the reaction
ADDITION
Type
ADDITION
Details
After the addition the mixture
ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated up (oil-bath temperature 100°-120° C.)
CUSTOM
Type
CUSTOM
Details
the tetrahydrofurane was removed by distillation during 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
STIRRING
Type
STIRRING
Details
stirring over night the reaction mixture
ADDITION
Type
ADDITION
Details
was diluted by addition of TBME (500 ml) and water
ADDITION
Type
ADDITION
Details
was slowly added (50 ml)
CUSTOM
Type
CUSTOM
Details
The clear organic solution was decanted from the highly viscous magnesium hydroxide phase
EXTRACTION
Type
EXTRACTION
Details
The magnesium hydroxide phase was extracted two more times with TBME (2 times 100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic solutions were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(C#CC1CC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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